tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate
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Overview
Description
tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate is an organic compound that features a tert-butyl group, a pyridine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate typically involves the reaction of 6-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its carbamate group can form stable covalent bonds with active site residues, making it useful for enzyme inhibition studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used as inhibitors of specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl N-[(6-methylpyridin-3-yl)methyl]carbamate
- tert-Butyl (3-Methylpyridin-2-yl)carbamate
Uniqueness
tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate is unique due to the presence of both a pyridine ring and a carbamate group, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various research applications.
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[5-(6-methylpyridin-3-yl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-12-8-9-13(11-18-12)14(19)7-5-6-10-17-15(20)21-16(2,3)4/h8-9,11H,5-7,10H2,1-4H3,(H,17,20) |
InChI Key |
BAPFWWAGELZULW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)CCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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